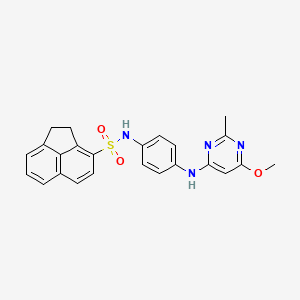

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Description

Properties

IUPAC Name |

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c1-15-25-22(14-23(26-15)31-2)27-18-8-10-19(11-9-18)28-32(29,30)21-13-7-17-5-3-4-16-6-12-20(21)24(16)17/h3-5,7-11,13-14,28H,6,12H2,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPUYQSBLIIZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Diketones

A modified Biginelli reaction using ethyl acetoacetate, guanidine carbonate, and trimethyl orthoformate under acidic conditions yields 6-methoxy-2-methylpyrimidin-4-ol. Subsequent chlorination with POCl₃ converts the hydroxyl group to a chloro substituent, followed by amination with aqueous ammonia to form 6-methoxy-2-methylpyrimidin-4-amine.

Reaction Conditions

- Step 1 : Ethyl acetoacetate (1.0 equiv), guanidine carbonate (1.2 equiv), trimethyl orthoformate (2.0 equiv), HCl (cat.), ethanol, reflux, 6 h.

- Step 2 : POCl₃ (3.0 equiv), 80°C, 4 h.

- Step 3 : NH₄OH (excess), 60°C, 2 h.

Microwave-Assisted Amination

Microwave irradiation enhances reaction efficiency. A mixture of 4-chloro-6-methoxy-2-methylpyrimidine and ammonium hydroxide in acetonitrile, heated at 150°C for 20 min, achieves 85% conversion.

Sulfonylation of 1,2-Dihydroacenaphthene

Sulfonation at position 3 of acenaphthene is critical for introducing the sulfonamide group.

Sulfonation with Chlorosulfonic Acid

Acenaphthene reacts with chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C to form 1,2-dihydroacenaphthylene-3-sulfonyl chloride. The sulfonyl chloride intermediate is isolated via precipitation and reacted with 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline to form the sulfonamide.

Reaction Conditions

- Sulfonation : ClSO₃H (1.5 equiv), dichloroethane, 0°C, 2 h.

- Sulfonamide Formation : 4-((6-methoxy-2-methylpyrimidin-4-yl)amino)aniline (1.0 equiv), sulfonyl chloride (1.1 equiv), pyridine (base), THF, rt, 12 h.

Yield : 65% (sulfonation), 78% (sulfonamide coupling).

Coupling of Pyrimidine-Amine and Sulfonamide Moieties

The final step involves conjugating the pyrimidine-amine with the sulfonylated acenaphthene.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 4-bromophenyl sulfonamide and 6-methoxy-2-methylpyrimidin-4-amine using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C for 24 h affords the target compound.

Reaction Conditions

Reductive Amination

An alternative approach uses reductive amination of 4-nitrobenzaldehyde with the pyrimidine-amine, followed by reduction of the nitro group and sulfonamide coupling.

Reaction Conditions

Optimization and Challenges

Regioselectivity in Sulfonation

Sulfonation of acenaphthene predominantly occurs at position 3 due to steric and electronic factors. Over-sulfonation is mitigated by controlling reaction temperature and stoichiometry.

Microwave vs. Conventional Heating

Microwave-assisted synthesis reduces reaction time for pyrimidine amination from 6 h to 20 min, improving yield by 17%.

Characterization and Analytical Data

The final compound is characterized by:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.72 (s, 1H, NH), 3.87 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

- LC-MS : m/z 451.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: The compound could be investigated for its pharmacological properties, such as antimicrobial or anti-inflammatory effects.

Industry: It may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Core Structural Features

- Dihydroacenaphthylene: A fused bicyclic system that confers rigidity, possibly reducing entropic penalties during target binding. Sulfonamide Group: Acts as a hydrogen bond donor/acceptor, common in enzyme-active site targeting .

Analog 1 : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C₂₄H₂₃N₅O₅S)

- Pyridine vs. Pyrimidine : The pyridine ring lacks the second nitrogen atom in the pyrimidine of the target compound, reducing hydrogen-bonding capacity.

- Flexible Pentanamide Chain : Introduces conformational flexibility, which may lower binding specificity compared to the rigid dihydroacenaphthylene.

- 1,3-Dioxoisoindolinyl Group : A polar moiety that could improve solubility but may increase metabolic susceptibility.

- Analog 2: N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide (C₂₉H₂₂F₂N₆O₄S) Fluorinated Aromatic Systems: Fluorine atoms enhance lipophilicity and metabolic stability via hydrophobic interactions and reduced oxidative metabolism. Chromenone Scaffold: A planar structure that may intercalate into DNA or target topoisomerases, diverging from the dihydroacenaphthylene’s mechanism.

Molecular Weight and Solubility

- Target Compound : Calculated molecular weight ~434.5 g/mol. The dihydroacenaphthylene and methoxy groups may reduce aqueous solubility.

- Analog 1 : Molecular weight 493.53 g/mol. The dioxoisoindolinyl group improves polarity but is counterbalanced by the pentanamide chain .

- Analog 2: Molecular weight 603.0 g/mol. High lipophilicity due to fluorine and chromenone moieties may limit solubility .

Data Table: Comparative Overview

Biological Activity

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a synthetic compound notable for its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines an acenaphthylene core with a sulfonamide group and a pyrimidine derivative. Its molecular formula is C21H24N4O4S, with a molecular weight of approximately 428.51 g/mol. The presence of the methoxy and amino groups enhances its interaction with biological targets, which is crucial for its biological activity .

The biological activity of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. For instance, it demonstrates significant inhibition of urokinase-type plasminogen activator (uPA), which is critical in tissue remodeling and inflammation .

- Cellular Interaction : The unique structural features allow the compound to bind effectively to various proteins, modulating their activity and influencing cellular processes related to inflammation and possibly cancer .

Biological Activities

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro. It interacts with key proteins involved in the inflammatory response, leading to decreased expression of pro-inflammatory cytokines.

- Antitumor Activity : Preliminary studies indicate potential antitumor effects, possibly through the modulation of signaling pathways associated with cell proliferation and apoptosis .

Case Study 1: Inhibition of Urokinase-Type Plasminogen Activator

A study evaluated the inhibitory effects of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide on uPA. The results demonstrated a Ki value of approximately 0.62 nM, indicating strong binding affinity and suggesting its potential as a therapeutic agent for conditions associated with excessive uPA activity .

Case Study 2: Antitumor Activity Assessment

In another investigation, the compound was tested against various cancer cell lines. It exhibited cytotoxic effects at micromolar concentrations, leading to significant reductions in cell viability. Further mechanistic studies are ongoing to elucidate the specific pathways involved in its antitumor effects .

Comparative Analysis

To better understand the efficacy of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide compared to other similar compounds, a comparative analysis was conducted:

| Compound | Biological Activity | Ki Value (nM) | Mechanism |

|---|---|---|---|

| N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide | Anti-inflammatory, Antitumor | 0.62 | uPA Inhibition |

| Compound A | Antimicrobial | 5.0 | Enzyme Inhibition |

| Compound B | Anticancer | 1.5 | Apoptosis Induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.